molecular formula C23H26N4O3S B3200992 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide CAS No. 1019096-74-2

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide

Cat. No.: B3200992
CAS No.: 1019096-74-2
M. Wt: 438.5 g/mol
InChI Key: SEPZEUBMORYTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide is a synthetic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the 4-position. The thiazole is linked to a 3-methylpyrazole moiety, which is further functionalized with a 3-cyclohexylpropanamide chain. The cyclohexylpropanamide group likely enhances lipophilicity, influencing membrane permeability and target binding compared to simpler alkyl or aromatic substituents.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-11-21(25-22(28)10-7-16-5-3-2-4-6-16)27(26-15)23-24-18(13-31-23)17-8-9-19-20(12-17)30-14-29-19/h8-9,11-13,16H,2-7,10,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPZEUBMORYTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2CCCCC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse sources.

Compound Structure and Properties

The compound is characterized by a multi-ring structure which includes:

  • Benzo[d][1,3]dioxole : Known for its antioxidant properties.
  • Thiazole : Associated with various biological activities including antimicrobial and anticancer effects.
  • Pyrazole : Exhibits anti-inflammatory and analgesic properties.

The molecular formula is C22H24N4O4SC_{22}H_{24}N_4O_4S, with a molecular weight of 444.52 g/mol.

Antitumor Activity

Several studies have investigated the antitumor potential of thiazole and pyrazole derivatives. For instance, compounds related to thiazoles have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C16MCF-72.55 ± 0.34

These compounds induce apoptosis and inhibit cell cycle progression, particularly in the S-phase and G2/M-phase, suggesting their potential as therapeutic agents against cancer .

Antimicrobial Activity

The compound's structural components suggest it may possess antimicrobial properties. Thiazole derivatives have demonstrated activity against various pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

In vitro studies report that certain thiazole-based compounds exhibit low micromolar IC50 values, indicating strong antimicrobial efficacy .

Antiparasitic Effects

Research has also highlighted the antiparasitic activity of related compounds. For example, nitroimidazopyrazinones derived from similar scaffolds have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values comparable to standard treatments like nifurtimox .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary studies suggest that:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It appears to cause cell cycle disruptions, particularly affecting S-phase and G2/M-phase transitions.
  • Antioxidant Properties : The benzo[d][1,3]dioxole moiety may contribute to reducing oxidative stress in cells.

Case Studies

Recent investigations into thiazole derivatives have provided insights into their therapeutic potential:

  • Antitumor Study : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on HeLa cells, demonstrating significant growth inhibition.
  • Antimicrobial Evaluation : Thiazole-based compounds showed promising results against a range of bacterial strains, with some achieving IC50 values below 5 µM.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific cellular pathways involved in tumor growth and proliferation:

CompoundTarget EnzymeIC50 Value (µM)
This compoundDHFR (Dihydrofolate Reductase)0.075
Similar Compoundsc-Met Kinase0.090

In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating potent cytotoxicity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Study on Antitumor Activity

A study published in Medicinal Chemistry evaluated a series of compounds similar to N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide for their antitumor efficacy against various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibition of tumor cell proliferation and induced apoptosis .

Development of Antimicrobial Agents

Another research effort focused on synthesizing derivatives of this compound to enhance its antimicrobial properties. The study found that modifications to the thiazole ring improved activity against resistant bacterial strains, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzo[d][1,3]dioxol-5-yl-thiazole hybrids. Key structural analogs and their distinguishing features are summarized below:

Key Observations

Substituent Effects on Synthesis Efficiency: Substituents with electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 93) correlate with lower yields (16%) compared to electron-donating groups (e.g., methylthio in Compound 92: 24%) .

Lipophilicity and Steric Profile: The 3-cyclohexylpropanamide chain in the target compound is bulkier and more lipophilic than the cyclopropanecarboxamide group in analogs like Compound 73. This could enhance membrane permeability but may reduce solubility .

Electrophilic Reactivity :

  • The benzo[d][1,3]dioxol-5-yl group is consistent across all analogs, suggesting shared π-π interaction or hydrogen-bonding capabilities. However, the thiazole’s 5-position substituents (e.g., 3-methoxybenzoyl in Compound 92 vs. 4-methylbenzoyl in ) modulate electronic properties and binding selectivity .

Research Findings and Implications

  • Synthetic Methodology : The target compound and its analogs are synthesized via carbodiimide-mediated amide coupling (e.g., EDC/HOBt) or thiourea intermediate routes, as seen in and . The cyclohexylpropanamide chain likely requires careful optimization to mitigate steric effects during coupling .
  • Characterization: All compounds are validated via ¹H/¹³C NMR and HRMS, ensuring structural fidelity .
  • Pharmacological Potential: While explicit activity data for the target compound is absent, analogs with 4-methoxyphenyl (Compound 74) or pyridinyl (Compound 9t) groups show promise as CFTR correctors or kinase inhibitors, suggesting the target compound’s cyclohexyl group may optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.